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Compound of Interest

Compound Name: Ethyl methyl sulfide

Cat. No.: B1214599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic

properties of gaseous ethyl methyl sulfide (also known as 2-thiabutane). The information is

compiled from experimental measurements and theoretical calculations, offering a critical

resource for professionals in research, science, and drug development.

Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic properties of gaseous ethyl methyl
sulfide. These values are essential for understanding the behavior of this compound in various

chemical processes and for modeling its properties in computational studies.

Table 1: Ideal Gas Thermodynamic Properties of Ethyl Methyl Sulfide at 298.15 K
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Property Value Units Source

Standard Molar

Enthalpy of Formation

(ΔfH°)

-74.5 ± 1.3 kJ/mol --INVALID-LINK--

Standard Molar

Entropy (S°)
344.8 ± 4.2 J/mol·K --INVALID-LINK--

Molar Heat Capacity

at Constant Pressure

(Cp)

98.7 J/mol·K --INVALID-LINK--

Table 2: Temperature Dependence of Ideal Gas Heat Capacity (Cp) for Ethyl Methyl Sulfide

Temperature (K) Molar Heat Capacity (Cp) (J/mol·K)

273 94.1

298.15 98.7

300 99.0

400 118.8

500 137.2

600 153.1

700 167.4

800 180.3

900 191.8

1000 202.1

Source: Data compiled from the NIST/TRC Web

Thermo Tables.[1]

Table 3: Vapor Pressure of Ethyl Methyl Sulfide
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Temperature (°C) Vapor Pressure (mmHg) Source

25.0 185.57 Estimated

37.7 272 Sigma-Aldrich

Experimental and Computational Protocols
The determination of the thermodynamic properties of ethyl methyl sulfide involves a

combination of experimental techniques and computational methods.

Experimental Protocols
2.1.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of ethyl methyl sulfide is typically determined

experimentally through combustion calorimetry.

Principle: A precisely weighed sample of the liquid compound is completely combusted in a

high-pressure oxygen environment within a sealed container known as a bomb calorimeter.

The heat released during the combustion reaction is absorbed by the surrounding water

bath, and the resulting temperature change is measured with high precision.

Apparatus: A rotating-bomb calorimeter is often used for sulfur-containing compounds to

ensure complete oxidation and to dissolve the sulfur oxides in the bomb solution.

Procedure:

A known mass of ethyl methyl sulfide is sealed in a sample holder within the bomb.

The bomb is pressurized with pure oxygen.

The bomb is placed in a calorimeter vessel containing a known amount of water.

The sample is ignited, and the temperature of the water is recorded over time until a

thermal equilibrium is reached.
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The energy equivalent of the calorimeter is determined by combusting a standard

substance with a known heat of combustion, such as benzoic acid.

Data Analysis: The heat of combustion is calculated from the temperature rise and the

energy equivalent of the calorimeter. The standard enthalpy of formation is then derived

using Hess's law, by combining the experimental heat of combustion with the known

standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).

2.1.2. Spectroscopic Methods for Heat Capacity and Entropy

Spectroscopic techniques, particularly infrared (IR) and Raman spectroscopy, are employed to

determine the vibrational frequencies of the molecule. These frequencies are fundamental for

calculating the vibrational contributions to the heat capacity and entropy.

Principle: The vibrational energy levels of a molecule are quantized. Transitions between

these levels, induced by the absorption of infrared radiation or the inelastic scattering of

monochromatic light (Raman effect), correspond to specific vibrational frequencies.

Apparatus: A Fourier Transform Infrared (FTIR) spectrometer and a Raman spectrometer.

Procedure:

The IR and Raman spectra of gaseous ethyl methyl sulfide are recorded.

The observed spectral bands are assigned to the fundamental vibrational modes of the

molecule. This assignment is often aided by computational chemistry.

Data Analysis: The vibrational frequencies, along with the molecular geometry and moments

of inertia (determined from microwave spectroscopy or computational chemistry), are used in

statistical mechanics calculations to determine the translational, rotational, and vibrational

contributions to the ideal gas heat capacity and entropy over a range of temperatures.

Computational Protocols
Quantum chemical calculations provide a powerful tool for predicting the thermodynamic

properties of molecules, especially when experimental data is scarce.

2.2.1. Density Functional Theory (DFT) and Ab Initio Calculations
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Principle: These methods solve the electronic Schrödinger equation to determine the

electronic structure and energy of the molecule. From the calculated electronic energy,

various thermodynamic properties can be derived.

Methodology:

Geometry Optimization: The molecular geometry of ethyl methyl sulfide is optimized to

find the lowest energy conformation.

Frequency Calculation: The vibrational frequencies are calculated from the second

derivatives of the energy with respect to the atomic coordinates. These frequencies are

used to calculate the zero-point vibrational energy (ZPVE) and the vibrational contributions

to the thermodynamic functions.

Thermochemical Calculations: The translational, rotational, and vibrational partition

functions are calculated at a given temperature and pressure. These partition functions are

then used to compute the enthalpy, entropy, and heat capacity.

Commonly Used Methods:

B3LYP: A widely used hybrid DFT functional.

CBS-QB3 (Complete Basis Set): A high-accuracy composite ab initio method that

extrapolates to the complete basis set limit to provide reliable thermochemical data.

Visualization of Methodological Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the experimental

and computational determination of the thermodynamic properties of gaseous ethyl methyl
sulfide.
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Workflow for Experimental Determination of Thermodynamic Properties.
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Workflow for Computational Determination of Thermodynamic Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1214599#thermodynamic-properties-of-gaseous-
ethyl-methyl-sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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